
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is a complex organic compound with a unique structure that includes an aniline group, a morpholine ring, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione typically involves the condensation of aniline derivatives with morpholine and thione-containing compounds. One common method involves the reaction of aniline with morpholine in the presence of a thione reagent under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method has been shown to improve product yields and reduce reaction times by conducting reactions under microwave irradiation in the absence of solvent .
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aniline and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aniline and morpholine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thione group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(morpholin-4-ylmethyl)aniline
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is unique due to its combination of aniline, morpholine, and thione groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .
Propiedades
Número CAS |
86965-83-5 |
|---|---|
Fórmula molecular |
C19H20N2OS |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-anilino-1-morpholin-4-yl-2-phenylprop-2-ene-1-thione |
InChI |
InChI=1S/C19H20N2OS/c23-19(21-11-13-22-14-12-21)18(16-7-3-1-4-8-16)15-20-17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 |
Clave InChI |
GBTRUHQCBPAYQJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)C(=CNC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
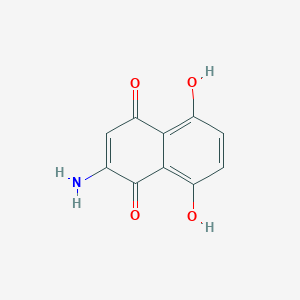
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
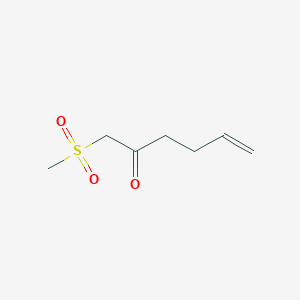
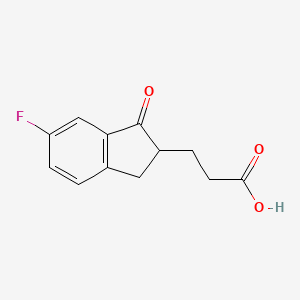
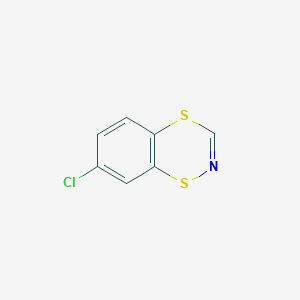
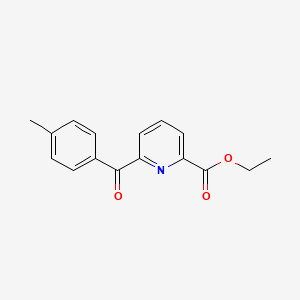
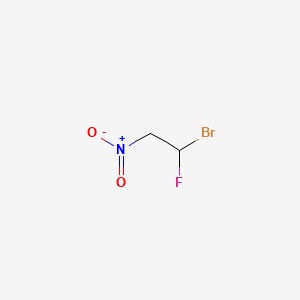
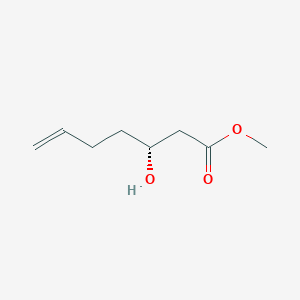
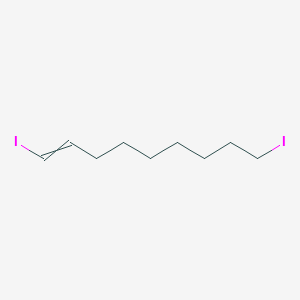
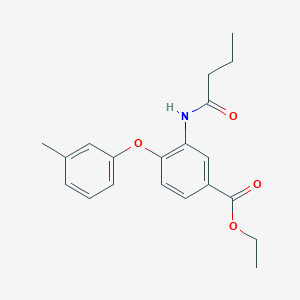
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)
